5-(Furan-2-yl)-2-(oxan-4-ylmethyl)tetrazole
Description
5-(Furan-2-yl)-2-(oxan-4-ylmethyl)tetrazole is a heterocyclic compound that features a furan ring, a tetrahydropyran ring, and a tetrazole ring
Properties
IUPAC Name |
5-(furan-2-yl)-2-(oxan-4-ylmethyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-2-10(17-5-1)11-12-14-15(13-11)8-9-3-6-16-7-4-9/h1-2,5,9H,3-4,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSKPJYTACVOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2N=C(N=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-2-(oxan-4-ylmethyl)tetrazole typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via the acid-catalyzed cyclization of 1,5-diols.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of nitriles with sodium azide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-2-(oxan-4-ylmethyl)tetrazole can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Furanones
Reduction: Amines
Substitution: Substituted tetrazoles
Scientific Research Applications
5-(Furan-2-yl)-2-(oxan-4-ylmethyl)tetrazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-2-(oxan-4-ylmethyl)tetrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects. The furan and tetrazole rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 5-(Furan-2-yl)-2-(oxan-4-ylmethyl)imidazole
- 5-(Furan-2-yl)-2-(oxan-4-ylmethyl)triazole
- 5-(Furan-2-yl)-2-(oxan-4-ylmethyl)pyrazole
Uniqueness
5-(Furan-2-yl)-2-(oxan-4-ylmethyl)tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to its imidazole, triazole, and pyrazole analogs. The tetrazole ring is known for its stability and ability to participate in a wide range of chemical reactions, making it a valuable scaffold in drug design and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
